Met-lys-bradykinin is a peptide derived from kininogens, which are high molecular weight proteins that release biologically active peptides. This compound is a variant of bradykinin, a nonapeptide that plays critical roles in various physiological processes, including vasodilation and pain mediation. Met-lys-bradykinin has been studied for its interactions with bradykinin receptors and its potential therapeutic applications.
Met-lys-bradykinin is produced from high molecular weight kininogen through the action of proteases, particularly the neutrophil serine protease known as proteinase 3. This peptide is generated during inflammatory responses and can be metabolically activated by angiotensin-converting enzyme in vascular tissues .
Met-lys-bradykinin belongs to the class of peptides known as kinins, which are characterized by their ability to induce vasodilation and increase vascular permeability. It is classified as a vasoactive peptide due to its significant effects on blood vessels and smooth muscle.
The synthesis of Met-lys-bradykinin can be achieved through solid-phase peptide synthesis techniques. This method involves the sequential addition of protected amino acids to a solid support, allowing for the formation of peptide bonds while minimizing side reactions. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to ensure a high degree of purity and correct molecular weight.
Met-lys-bradykinin has a specific amino acid sequence that influences its biological activity. The sequence consists of eleven amino acids, including methionine and lysine at the N-terminal position.
The three-dimensional structure of Met-lys-bradykinin can be analyzed using computational modeling or X-ray crystallography, which provides insights into its receptor binding capabilities.
Met-lys-bradykinin undergoes various biochemical reactions in vivo, primarily involving its interaction with bradykinin receptors (B1 and B2). These receptors mediate the physiological effects of the peptide, such as vasodilation and increased vascular permeability.
The mechanism by which Met-lys-bradykinin exerts its effects involves binding to bradykinin receptors located on endothelial cells and smooth muscle cells. Upon binding, these receptors activate intracellular signaling pathways that lead to vasodilation.
Met-lys-bradykinin exhibits several notable physical and chemical properties that influence its behavior in biological systems.
Met-lys-bradykinin has several scientific applications, particularly in pharmacology and biochemistry:
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3